PYR-GLN-OH PYR-GLN-OH
Brand Name: Vulcanchem
CAS No.: 109481-23-4
VCID: VC0010688
InChI: InChI=1S/C10H15N3O5/c11-7(14)3-1-6(10(17)18)13-9(16)5-2-4-8(15)12-5/h5-6H,1-4H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-,6-/m0/s1
SMILES: C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)O
Molecular Formula: C10H15N3O5
Molecular Weight: 257.24 g/mol

PYR-GLN-OH

CAS No.: 109481-23-4

VCID: VC0010688

Molecular Formula: C10H15N3O5

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

PYR-GLN-OH - 109481-23-4

Description

PYR-GLN-OH, also known as Pyroglutamylglutamine, is a dipeptide found in fruits and identified as a human metabolite . Chemically, it is formed through the condensation of L-pyroglutamine's carboxy group with L-glutamine's amino group . Synonyms for PYR-GLN-OH include Pyr-Gln, Glutamic Acid Impurity 19, 5-Oxo-L-prolyl-L-glutamine, and (S)-5-amino-5-oxo-2-((S)-5-oxopyrrolidine-2-carboxamido)pentanoic acid . Its molecular formula is C10H15N3O5, with a molecular weight of 257.24 .

This compound has various applications, particularly in pharmaceutical and biotechnological research . It is used as a building block in peptide synthesis for developing new drugs and therapeutic agents and in the production of recombinant proteins to enhance yield and purity . PYR-GLN-OH is also valuable in neuroscience research, specifically in studies related to neuropeptides, which aids in understanding neurological functions and disorders . Additionally, it is used in cosmetic formulations to promote skin hydration and elasticity .

A similar compound, Pyr-Gln-Ala-OH, is also utilized in peptide synthesis, biotechnology, and drug development . Pyroglutamic acid, a related compound, is a natural amino acid derivative with uses in dry skin and hair products and is sold as a nootropic dietary supplement .

CAS No. 109481-23-4
Product Name PYR-GLN-OH
Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
IUPAC Name (2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid
Standard InChI InChI=1S/C10H15N3O5/c11-7(14)3-1-6(10(17)18)13-9(16)5-2-4-8(15)12-5/h5-6H,1-4H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-,6-/m0/s1
Standard InChIKey ILAITOFTZJRIFJ-WDSKDSINSA-N
SMILES C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)O
Canonical SMILES C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)O
PubChem Compound 11010621
Last Modified Sep 13 2023

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